

Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate*

Cat. No.: B572967

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CAS Number: 1226776-92-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, a representative synthetic protocol, and explores the biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of cancer and tuberculosis research.

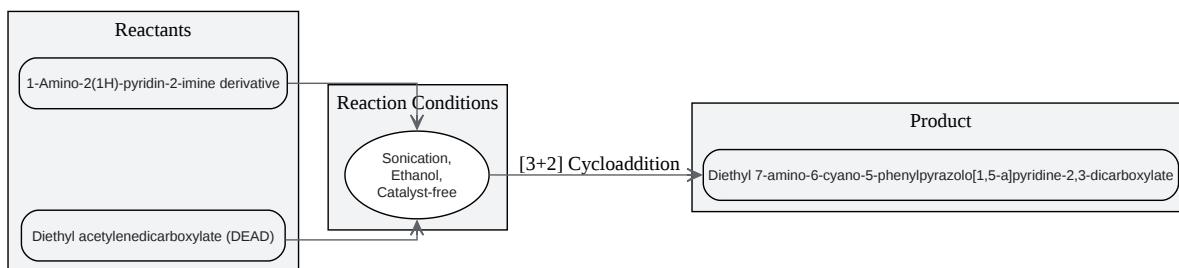
Compound Identification

Identifier	Value
Chemical Name	Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS Number	1226776-92-6
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₄
Molecular Weight	262.26 g/mol

Representative Experimental Protocol: Synthesis of a Substituted Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Derivative

While a specific detailed protocol for the direct synthesis of the unsubstituted **Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate** is not readily available in the reviewed literature, a highly relevant and detailed sonochemical synthetic strategy for a substituted analogue, 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester, has been reported. This method, employing a [3+2] cycloaddition reaction, provides a valuable template for the synthesis of this class of compounds.

Reaction Scheme:



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Caption: General workflow for the sonochemical synthesis of a substituted **diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate**.

Procedure:

A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the

solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired **diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate** derivative.

Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):

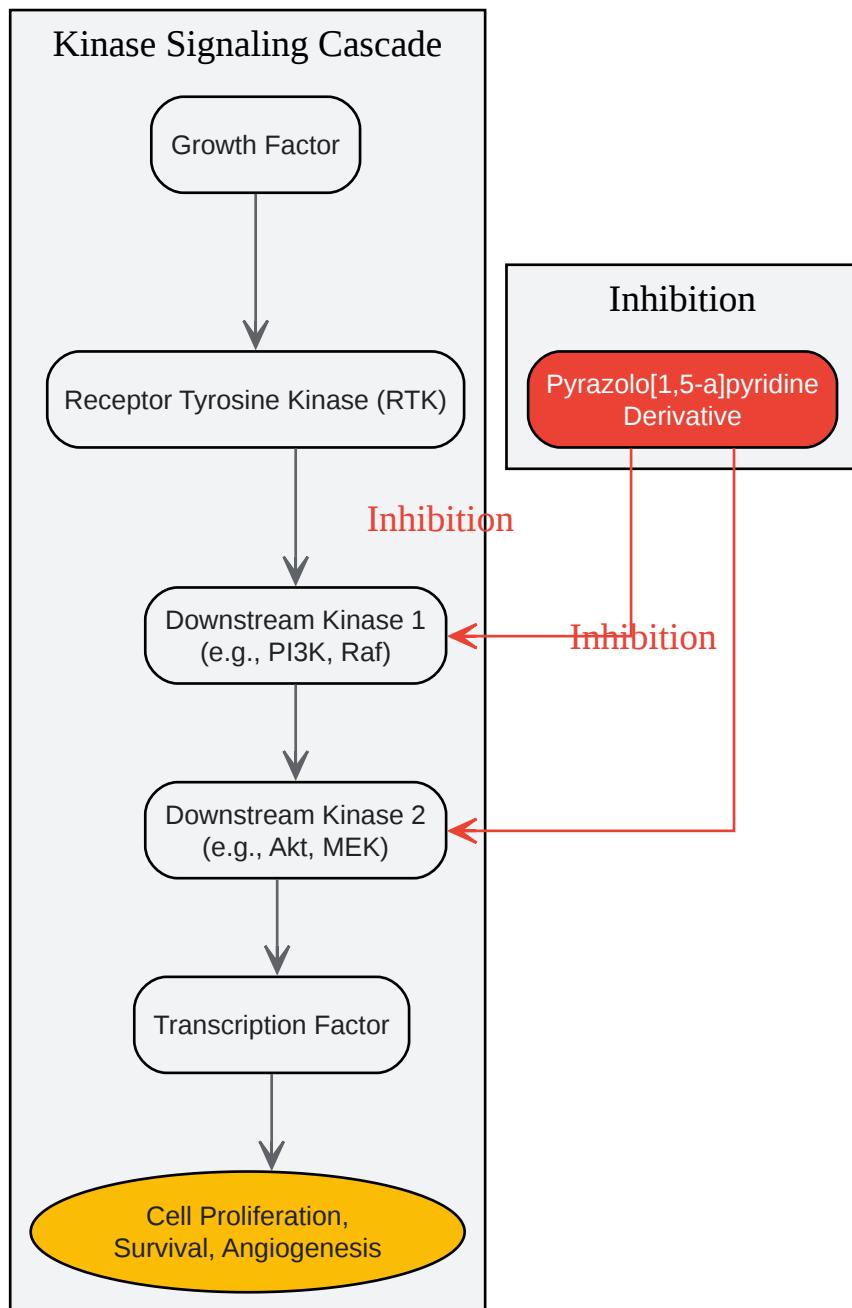
Technique	Data
Yield	92%
Melting Point	220-221 °C
IR (KBr, cm^{-1})	3373, 3304 (NH ₂), 2217 (CN), 1736, 1712 (2 C=O)
¹ H NMR (DMSO-d ₆ , δ ppm)	8.48 (s, 2H, NH ₂), 7.52-7.62 (m, 5H, Ar-H), 7.18 (s, 1H, pyridine H-4), 4.35 (q, J = 7.0 Hz, 2H, OCH ₂ CH ₃), 4.28 (q, J = 7.0 Hz, 2H, OCH ₂ CH ₃), 1.32 (t, J = 7.0 Hz, 3H, OCH ₂ CH ₃), 1.25 (t, J = 7.0 Hz, 3H, OCH ₂ CH ₃)
¹³ C NMR (DMSO-d ₆ , δ ppm)	163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2, 129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1, 62.0, 61.2, 14.2, 13.9
HRMS (EI)	m/z calculated for C ₂₀ H ₁₈ N ₄ O ₄ : 378.1322; found: 378.1323

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. While specific quantitative data for **Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate** is limited in publicly available literature, extensive research on its derivatives highlights significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Protein Kinase Inhibition

Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs, as potent inhibitors of various protein kinases.^{[1][2][3]} These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.



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Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors.

By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth, proliferation, and survival.^[1] Kinases that have been identified as targets include EGFR, B-Raf, MEK, and PI3Kδ.^{[1][4]}

Antitubercular Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.^{[5][6]} Some compounds have shown low micromolar to nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant strains of *M. tuberculosis*.^[6]

In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives:

Compound	H37Rv MIC (μM)	MDR-TB Strain 1 MIC (μM)	MDR-TB Strain 2 MIC (μM)
Derivative A	0.05	0.1	0.08
Derivative B	0.03	0.06	0.05
Isoniazid (control)	0.2	> 10	> 10

Note: The data presented is for representative derivatives and not for **Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate** itself.

The development of novel anti-TB agents is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to combat this global health threat.

Conclusion

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a member of a versatile class of heterocyclic compounds with significant, demonstrated potential in drug discovery. The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further

investigation into the synthesis and biological evaluation of variously substituted derivatives, including the title compound, is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising chemical space.

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